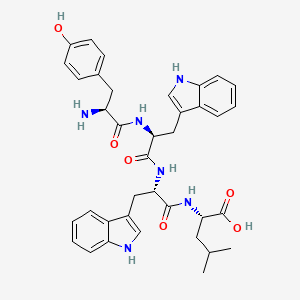
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine is a tetrapeptide composed of the amino acids tyrosine, tryptophan, and leucine. This compound has a molecular formula of C37H42N6O6 and a molecular weight of approximately 666.77 g/mol . It is known for its complex structure, which includes aromatic rings and multiple amide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like hydroxylamine or hydrazine under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Formation of modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The aromatic residues (tyrosine and tryptophan) play a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding. The peptide can modulate signaling pathways by either activating or inhibiting its target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
- Cyclo(L-tryptophyl-L-phenylalanine)
- Carbobenzoxy-L-tryptophyl-L-leucinamide
Uniqueness
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its distinct chemical and biological properties. The combination of aromatic and aliphatic amino acids in its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
539795-13-6 |
|---|---|
Fórmula molecular |
C37H42N6O6 |
Peso molecular |
666.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H42N6O6/c1-21(2)15-33(37(48)49)43-36(47)32(18-24-20-40-30-10-6-4-8-27(24)30)42-35(46)31(17-23-19-39-29-9-5-3-7-26(23)29)41-34(45)28(38)16-22-11-13-25(44)14-12-22/h3-14,19-21,28,31-33,39-40,44H,15-18,38H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)(H,48,49)/t28-,31-,32-,33-/m0/s1 |
Clave InChI |
BTUDBGUOYJNHQO-XGKFQTDJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
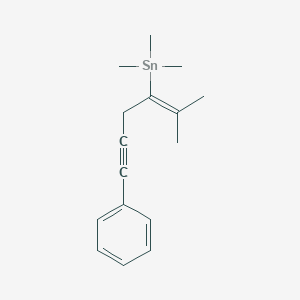
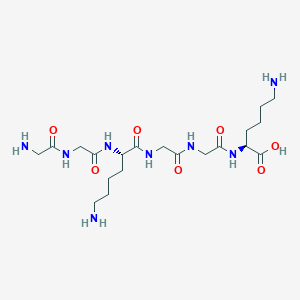
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)

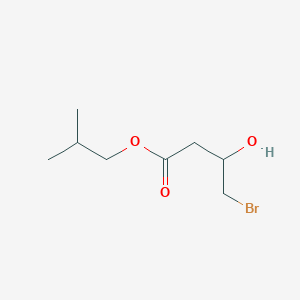

![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

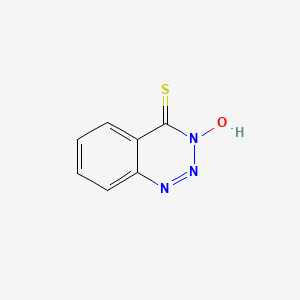
![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
